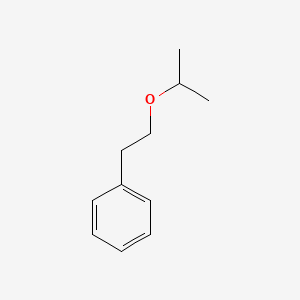

(2-Isopropoxyethyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Isopropoxyethyl)benzene is a useful research compound. Its molecular formula is C11H16O and its molecular weight is 164.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

(2-Isopropoxyethyl)benzene

This compound , also referred to as CAS Registry Number: 68039-47-4, is a chemical compound that has applications in various scientific and industrial fields . A safety assessment has been conducted on this compound, covering genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety .

Scientific Research Applications

- Chemical Equilibrium Studies: (1-alkoxyethyl)benzene’s chemical equilibrium was studied in the liquid phase between 343 to 433 temperature range .

- Combustion Calorimetry: (1-isopropoxyethyl)benzene's energy of combustion has been measured using an isoperibolic calorimeter equipped with a static bomb and an isothermal water jacket .

- Synthesis Reactions: (1-isopropoxyethyl)benzene is involved in synthesis reactions with the presence of acidic catalysts, including dehydration of isopropyl alcohol .

- Toxic Effects: Studies suggest exosomal secretion in cells may serve as a protective mechanism against the toxic effects induced by certain compounds .

Safety Assessment

- Genotoxicity: this compound is not expected to be genotoxic .

- Skin Sensitization: Exposure is below the Dermal Sensitization Threshold (DST), so there are no safety concerns at current declared use levels .

- Phototoxicity/Photoallergenicity: this compound is not phototoxic or photoallergenic .

- Environmental Safety: this compound was found not to be PBT (persistent, bioaccumulative, and toxic) as per the IFRA Environmental Standards . Its risk quotients, based on its current volume of use in Europe and North America, are less than 1, indicating no potential risk to the aquatic environment .

Data Tables

Because the search results provided do not contain explicit data tables, creating hypothetical tables based on the available information is not possible.

Case Studies

The provided documents do not offer detailed case studies specifically focused on the applications of this compound.

Analyse Des Réactions Chimiques

Side Reactions and Competing Pathways

The reaction system exhibits competing pathways due to the acidic catalyst and branched alcohol structure ( ):

(a) Dehydration of iso-Propanol

Iso-propanol undergoes irreversible dehydration to form propene:

iso-Propanol → Propene + H<sub>2</sub>O

(b) Ether Formation

Propene reacts with excess iso-propanol to produce diisopropyl ether:

Propene + iso-Propanol → Diisopropyl Ether

(c) Isomerization

In analogous systems (e.g., sec-butyl alcohol), the product undergoes isomerization:

S*,R*-(1-sec-butoxyethyl)benzene ⇌ S*,S*-(1-sec-butoxyethyl)benzene

Thermodynamic Validation via Combustion Calorimetry

The enthalpy of formation (Δ<sub>f</sub>H°<sub>m</sub>(l)) of (2-isopropoxyethyl)benzene was experimentally determined as −200.6 ± 3.0 kJ·mol<sup>−1</sup> using combustion calorimetry ( ). This aligns with reaction enthalpy values derived from equilibrium studies (Δ<sub>r</sub>H°<sub>m</sub> = −20.0 ± 3.0 kJ·mol<sup>−1</sup>), confirming thermodynamic consistency.

Comparison with Linear Alkanol Reactions

Reactions with linear alkanols (e.g., ethanol, n-propanol) proceed faster and without significant side products. In contrast, branched alkanols like iso-propanol exhibit:

-

Slower reaction rates due to steric hindrance.

-

Increased side-product formation (e.g., ethers, alkenes).

Propriétés

Numéro CAS |

68039-47-4 |

|---|---|

Formule moléculaire |

C11H16O |

Poids moléculaire |

164.24 g/mol |

Nom IUPAC |

2-propan-2-yloxyethylbenzene |

InChI |

InChI=1S/C11H16O/c1-10(2)12-9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |

Clé InChI |

FMPXLXBVYDFXIC-UHFFFAOYSA-N |

SMILES |

CC(C)OCCC1=CC=CC=C1 |

SMILES canonique |

CC(C)OCCC1=CC=CC=C1 |

Key on ui other cas no. |

68039-47-4 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.